CP-610431

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H37N3O2 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

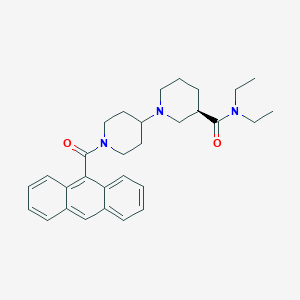

(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]-N,N-diethylpiperidine-3-carboxamide |

InChI |

InChI=1S/C30H37N3O2/c1-3-31(4-2)29(34)24-12-9-17-33(21-24)25-15-18-32(19-16-25)30(35)28-26-13-7-5-10-22(26)20-23-11-6-8-14-27(23)28/h5-8,10-11,13-14,20,24-25H,3-4,9,12,15-19,21H2,1-2H3/t24-/m1/s1 |

InChI Key |

TXUIRLUAKARNPD-XMMPIXPASA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H]1CCCN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Canonical SMILES |

CCN(CC)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CP-610431: A Technical Guide to a Potent Acetyl-CoA Carboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-610431 is a potent, reversible, and isozyme-nonselective small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound effectively modulates the synthesis of fatty acids and promotes their oxidation, positioning it as a significant tool for research in metabolic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Core Mechanism of Action: ATP-Uncompetitive Inhibition of Acetyl-CoA Carboxylase

This compound exerts its inhibitory effect on acetyl-CoA carboxylase (ACC) through a reversible and ATP-uncompetitive mechanism.[1] This mode of inhibition is characterized by the inhibitor binding to the enzyme-substrate complex, rather than the free enzyme. In the case of this compound, it specifically interacts with the carboxyl transferase (CT) domain of ACC.[2] This interaction is non-competitive with respect to the substrates bicarbonate and acetyl-CoA, as well as the allosteric activator citrate.[2] By binding to the ACC-substrate complex, this compound effectively locks the enzyme in an inactive state, preventing the transfer of the carboxyl group from biotin to acetyl-CoA, the final step in the formation of malonyl-CoA.

The isozyme-nonselective nature of this compound means it inhibits both ACC1 and ACC2 with nearly equal potency.[1] ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, where it plays a key role in de novo lipogenesis. ACC2 is primarily located in oxidative tissues such as skeletal muscle and the heart, where it regulates fatty acid oxidation. The dual inhibition of these isoforms leads to a simultaneous reduction in fatty acid synthesis and an increase in fatty acid oxidation.

Key Mechanistic Features:

-

Target: Acetyl-CoA Carboxylase (ACC1 and ACC2)

-

Inhibition Type: Reversible, ATP-Uncompetitive

-

Binding Site: Carboxyl Transferase (CT) domain

-

Substrate Interactions: Non-competitive with bicarbonate, acetyl-CoA, and citrate

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and its closely related analog, CP-640186.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/System | Value | Reference |

| IC50 | Rat ACC1 | ~50 nM | [1] |

| IC50 | Rat ACC2 | ~50 nM | |

| IC50 | Rat Liver ACC | 36 nM | |

| IC50 | Rat Skeletal Muscle ACC | 55 nM | |

| IC50 | Mouse Liver ACC | 50 nM | |

| IC50 | Mouse Skeletal Muscle ACC | 63 nM | |

| IC50 | Cynomolgus Macaque Liver ACC | 70 nM | |

| IC50 | Cynomolgus Macaque Skeletal Muscle ACC | 26 nM |

Table 2: Cellular Activity of this compound in HepG2 Cells

| Parameter | Effect | EC50 | Reference |

| Fatty Acid Synthesis | Inhibition | 1.6 µM | |

| Triglyceride Synthesis | Inhibition | 1.8 µM | |

| Triglyceride Secretion | Inhibition | 3.0 µM | |

| Apolipoprotein B Secretion | Inhibition | 5.7 µM |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Parameter | ED50 | Reference |

| CD1 Mice | Fatty Acid Synthesis Inhibition (1 hr post-dose) | 22 mg/kg | |

| ob/ob Mice | Fatty Acid Synthesis Inhibition (1 hr post-dose) | 4 mg/kg |

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACC Inhibition by this compound

The inhibition of ACC by this compound directly impacts cellular lipid metabolism. The following diagram illustrates the central role of ACC in fatty acid synthesis and how this compound intervenes in this pathway.

Caption: Inhibition of Acetyl-CoA Carboxylase (ACC) by this compound.

Experimental Workflow: In Vitro ACC Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound on ACC.

Caption: Workflow for an in vitro ACC inhibition assay.

Detailed Experimental Protocols

In Vitro Acetyl-CoA Carboxylase Inhibition Assay

This protocol is a generalized procedure based on common methods for determining ACC activity.

Objective: To determine the IC50 value of this compound for the inhibition of ACC1 and ACC2.

Materials:

-

Purified recombinant human ACC1 and ACC2 enzymes

-

This compound

-

Acetyl-CoA

-

ATP (Adenosine triphosphate)

-

KHCO3 (Potassium bicarbonate) containing [14C]

-

Citrate

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer

-

Scintillation fluid and vials

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute purified ACC1 and ACC2 to the desired concentration in a buffer containing Tris-HCl, DTT, and BSA.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO or an appropriate solvent.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, citrate, DTT, BSA, ATP, and acetyl-CoA.

-

Assay Execution: a. In a microplate, add the ACC enzyme solution. b. Add the serially diluted this compound or vehicle control. c. Pre-incubate the enzyme and compound for a specified time (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the reaction mixture containing [14C]KHCO3. e. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Detection: a. Stop the reaction by adding a strong acid (e.g., HCl). b. Dry the samples to remove unreacted [14C]bicarbonate. c. Add scintillation fluid to each well. d. Measure the incorporation of [14C] into the acid-stable product (malonyl-CoA) using a scintillation counter.

-

Data Analysis: a. Plot the percentage of inhibition against the logarithm of the this compound concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Fatty Acid Synthesis Inhibition Assay in HepG2 Cells

This protocol outlines a common method to assess the effect of a compound on de novo fatty acid synthesis in a cellular context.

Objective: To determine the EC50 value of this compound for the inhibition of fatty acid synthesis in HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

[14C]-Acetate

-

Scintillation fluid and vials

-

Cell lysis buffer

-

Solvents for lipid extraction (e.g., hexane, isopropanol)

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency (e.g., 80-90%).

-

Compound Treatment: a. Pre-incubate the cells with serum-free medium for a few hours. b. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).

-

Radiolabeling: a. Add [14C]-acetate to the medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.

-

Cell Lysis and Lipid Extraction: a. Wash the cells with cold phosphate-buffered saline (PBS). b. Lyse the cells using a suitable lysis buffer. c. Extract the total lipids from the cell lysate using a mixture of hexane and isopropanol.

-

Quantification: a. Transfer the lipid-containing organic phase to scintillation vials. b. Evaporate the solvent. c. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Normalize the radioactivity counts to the total protein concentration in each sample. b. Plot the percentage of inhibition of fatty acid synthesis against the logarithm of the this compound concentration. c. Determine the EC50 value using a suitable curve-fitting model.

Conclusion

This compound is a well-characterized, potent, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase. Its ATP-uncompetitive mechanism of action provides a clear basis for its effects on lipid metabolism. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists working in the field of metabolic diseases and drug development. The understanding of this compound's mechanism of action, facilitated by the provided diagrams and methodologies, can serve as a foundation for further investigation into the therapeutic potential of ACC inhibition.

References

- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-610431: An In-Depth Technical Guide to a Potent Acetyl-CoA Carboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound effectively blocks the synthesis of malonyl-CoA, a key building block for de novo lipogenesis and a crucial regulator of fatty acid oxidation. This dual-inhibitory action has positioned this compound as a significant research tool for investigating the therapeutic potential of ACC inhibition in metabolic disorders such as metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a discussion of its in vitro and in vivo effects.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily located in oxidative tissues such as the heart and skeletal muscle.

The malonyl-CoA produced by ACC1 serves as a substrate for fatty acid synthase (FASN), leading to the production of long-chain fatty acids. The malonyl-CoA generated by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Consequently, the inhibition of both ACC isoforms presents a compelling therapeutic strategy for metabolic diseases by simultaneously reducing fatty acid synthesis and promoting fatty acid oxidation.[1]

This compound is a small molecule inhibitor that has been instrumental in exploring the effects of dual ACC inhibition. This guide will delve into the technical details of its function and the methodologies used to characterize its activity.

Mechanism of Action

This compound is a reversible and ATP-uncompetitive inhibitor of both ACC1 and ACC2.[2][3][4] Its mechanism is described as non-competitive with respect to the substrates bicarbonate and acetyl-CoA, and the allosteric activator citrate. This suggests that this compound does not bind to the active site of the enzyme in the same manner as the substrates but rather interacts with the enzyme-substrate complex.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Fatty acid synthesis in mice during the 24hr cycle and during meal-feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis in liver and adipose tissue of normal and genetically obese (ob/ob) mice during the 24-hour cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isozyme-Nonselective ACC Inhibitor CP-610431

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound effectively suppresses de novo lipogenesis and stimulates fatty acid oxidation, positioning it as a significant tool for research in metabolic diseases such as metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, detailed experimental protocols, and the relevant signaling pathways. All quantitative data has been summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, and ACC2, which is located on the outer mitochondrial membrane of oxidative tissues such as the heart and skeletal muscle.

The product of the ACC-catalyzed reaction, malonyl-CoA, serves two key functions. In the cytoplasm, it is the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN). In the mitochondria, malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.

The dual role of ACC in promoting fatty acid synthesis and inhibiting fatty acid oxidation makes it an attractive therapeutic target for metabolic disorders characterized by excess lipid accumulation. Inhibition of both ACC1 and ACC2 is hypothesized to provide a synergistic benefit by simultaneously reducing the production of new fatty acids and increasing their breakdown for energy.

This compound is a small molecule inhibitor that demonstrates non-selective inhibition of both ACC1 and ACC2.[1] It is the active R-enantiomer of the racemate CP-497485.[1] This document will delve into the technical details of this compound, providing a valuable resource for its application in metabolic disease research.

Mechanism of Action

This compound is a reversible and ATP-uncompetitive inhibitor of both ACC1 and ACC2.[1] This means that this compound does not bind to the active site of the enzyme in the same location as ATP. Instead, it is proposed to bind to the carboxyltransferase (CT) domain of ACC. This binding event likely induces a conformational change that prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby inhibiting the production of malonyl-CoA.

The ATP-uncompetitive nature of its inhibition suggests that this compound can effectively inhibit ACC activity even at high physiological concentrations of ATP.

In Vitro Efficacy

This compound has demonstrated potent inhibition of ACC1 and ACC2 across multiple species. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro ACC Inhibition by this compound

| Enzyme Isoform | Species | IC50 (nM) | Reference |

| ACC1 | Rat | ~50 | [1] |

| ACC2 | Rat | ~50 | [1] |

| ACC1 | Rat | 35.7 | |

| ACC2 | Rat | 55 | |

| Liver ACC | Rat | 36 | |

| Skeletal Muscle ACC | Rat | 55 | |

| Liver ACC | Mouse | 50 | |

| Skeletal Muscle ACC | Mouse | 63 | |

| Liver ACC | Cynomolgus Macaque | 70 | |

| Skeletal Muscle ACC | Cynomolgus Macaque | 26 |

Table 2: Effects of this compound on HepG2 Human Hepatoma Cells

| Parameter | EC50 (µM) | Reference |

| Fatty Acid Synthesis | 1.6 | |

| Triglyceride Synthesis | 1.8 | |

| Triglyceride Secretion | 3.0 | |

| Apolipoprotein B Secretion | 5.7 |

Table 3: Effects of this compound on Mouse Primary Hepatocytes

| Parameter | IC50 (µM) | Reference |

| Fatty Acid Synthesis | 0.11 | |

| Triglyceride Synthesis | 1.2 | |

| Triglyceride Secretion | 10 |

In Vivo Efficacy

In vivo studies in mice have confirmed the ability of this compound to inhibit fatty acid synthesis in a dose-dependent manner.

Table 4: In Vivo Inhibition of Fatty Acid Synthesis by this compound in Mice

| Mouse Model | ED50 (mg/kg) | Time Point | Reference |

| CD1 Mice | 22 | 1 hour post-dose | |

| ob/ob Mice | 4 | 1 hour post-dose |

Pharmacokinetics and Metabolic Stability

Detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and clearance, are not extensively reported in publicly available literature. However, the development of an analog, CP-640186, with improved metabolic stability suggests that the initial N-substituted bipiperidylcarboxamide scaffold, to which this compound belongs, may have limitations in this regard.

For drug development professionals, it is crucial to assess the metabolic fate of such compounds. Key areas of investigation would include susceptibility to cytochrome P450 (CYP) mediated oxidation and other phase I and phase II metabolic transformations. The piperidine and piperazine moieties present in this chemical class are known to be potential sites of metabolism. Improving metabolic stability is often a key objective in lead optimization to achieve desirable pharmacokinetic profiles for in vivo efficacy and safety.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)

This protocol is a common method for directly measuring the enzymatic activity of ACC and its inhibition.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human ACC1 or ACC2 enzyme, 5 mM MgCl₂, 5 mM ATP, and 0.2 mM acetyl-CoA.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate (e.g., to a final concentration of 5 mM with a specific activity of 40-60 mCi/mmol).

-

Incubation: Incubate the reaction at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 1 M HCl. This also helps to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂ gas.

-

Quantification: Transfer the acidified reaction mixture to a scintillation vial. Add a suitable scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The amount of acid-stable radioactivity corresponds to the amount of [¹⁴C]malonyl-CoA formed.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Fatty Acid Synthesis Assay in HepG2 Cells

This cellular assay measures the rate of de novo fatty acid synthesis.

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in 12-well plates until they reach approximately 80-90% confluency.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound in a serum-free medium for 2 hours.

-

Radiolabeling: Add [¹⁴C]acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.

-

Cell Lysis and Lipid Extraction: Wash the cells with ice-cold PBS and then lyse them. Extract the total lipids using a chloroform:methanol (2:1, v/v) solution.

-

Saponification: Evaporate the organic solvent and saponify the lipid extract by adding ethanolic KOH and heating at 70°C for 1 hour.

-

Fatty Acid Extraction: Acidify the mixture with HCl and extract the fatty acids with hexane.

-

Quantification: Transfer the hexane phase containing the radiolabeled fatty acids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Calculate the percentage of inhibition of fatty acid synthesis for each concentration of this compound and determine the EC50 value.

In Vivo Fatty Acid Synthesis Inhibition in Mice

This protocol assesses the efficacy of this compound in a whole-animal model.

-

Animal Acclimatization: Acclimate male C57BL/6 mice to the experimental conditions for at least one week.

-

Dosing: Administer this compound orally (e.g., by gavage) at various doses. Include a vehicle control group.

-

Radiotracer Administration: At a specified time post-dose (e.g., 1 hour), inject the mice intraperitoneally with [³H]₂O.

-

Tissue Collection: After a set period of radiotracer circulation (e.g., 1 hour), euthanize the mice and collect the liver.

-

Lipid Extraction and Saponification: Homogenize the liver tissue and extract the total lipids. Saponify the lipid extract to release the fatty acids.

-

Quantification: Measure the amount of ³H incorporated into the fatty acid fraction using a scintillation counter. Also, measure the specific activity of ³H in the body water (from a blood sample).

-

Data Analysis: Calculate the rate of fatty acid synthesis, typically expressed as nanomoles of acetate incorporated into fatty acids per gram of liver per hour. Determine the percentage of inhibition for each dose of this compound and calculate the ED50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.

Caption: ACC Signaling Pathway and Inhibition by this compound.

Caption: General Workflow for an ACC Inhibition Assay.

Caption: Workflow for In Vitro Fatty Acid Synthesis Assay.

Conclusion

This compound is a valuable pharmacological tool for the study of metabolic pathways regulated by acetyl-CoA carboxylase. Its isozyme-nonselective inhibition of both ACC1 and ACC2 allows for the comprehensive investigation of the roles of de novo lipogenesis and fatty acid oxidation in various physiological and pathological states. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of ACC inhibition. Further studies into the pharmacokinetics and metabolic stability of this compound and its analogs will be crucial for its potential translation into clinical applications.

References

CP-610431 Inhibition of ACC1 and ACC2 Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA carboxylase (ACC) is a critical enzyme in lipid metabolism, existing in two primary isoforms: ACC1 and ACC2. These isoforms are central to the regulation of fatty acid synthesis and oxidation, making them attractive therapeutic targets for metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] This document provides a comprehensive technical overview of CP-610431, an isozyme-nonselective inhibitor of ACC. It details the compound's mechanism of action, presents quantitative data on its inhibitory potency, outlines relevant experimental protocols, and provides visual diagrams of key pathways and processes.

Introduction to Acetyl-CoA Carboxylase (ACC)

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1] The two mammalian isoforms have distinct cellular locations and primary functions:

-

ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. The malonyl-CoA it produces is the primary building block for the synthesis of new fatty acids.[2][3]

-

ACC2: Associated with the outer mitochondrial membrane, mainly in oxidative tissues such as the heart, skeletal muscle, and liver. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC isoforms, a compound can simultaneously block the synthesis of new fatty acids (via ACC1) and promote the oxidation of existing fatty acids (via ACC2), offering a powerful dual mechanism for treating metabolic disorders. This compound is a potent, reversible, and isozyme-nonselective N-substituted bipiperidylcarboxamide ACC inhibitor identified through high-throughput screening.

Mechanism and Kinetics of this compound Inhibition

This compound demonstrates a specific and complex mode of inhibition on both ACC1 and ACC2. Kinetic analysis has revealed the following characteristics:

-

Reversible Inhibition: The binding of this compound to the ACC enzyme is reversible.

-

ATP-Uncompetitive: The inhibitor binds to the enzyme-substrate complex, not the free enzyme, with respect to ATP. This mode of inhibition becomes more potent as the concentration of the substrate (ATP) increases.

-

Non-competitive: The inhibition is non-competitive with respect to the other substrates: bicarbonate, acetyl-CoA, and the allosteric activator citrate. This indicates that this compound binds to a site on the enzyme distinct from the binding sites of these molecules, likely interacting with the carboxyl transfer (CT) reaction domain.

This kinetic profile suggests that this compound does not compete directly with ATP, acetyl-CoA, or bicarbonate for their binding sites, but rather binds to an allosteric site or the enzyme-substrate complex to prevent the catalytic reaction from proceeding.

Quantitative Inhibition Data

The potency of this compound has been quantified in both enzymatic and cellular assays.

Table 1: In Vitro Enzymatic Inhibition of ACC Isoforms by this compound

| Isoform | Species | IC₅₀ (nM) | Reference |

| ACC1 | Rat | ~50 | |

| ACC2 | Rat | ~50 | |

| ACC1 | Rat | 35.7 | |

| ACC2 | Rat | 55 | |

| ACC1 | Mouse | 50 | |

| ACC2 | Mouse | 63 | |

| ACC1 | Cynomolgus Macaque | 70 | |

| ACC2 | Cynomolgus Macaque | 26 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC₅₀ (µM) | Primary Isoform Target | Reference |

| HepG2 | Fatty Acid Synthesis | 1.6 | ACC1 | |

| HepG2 | Triglyceride Synthesis | 1.8 | ACC1 | |

| HepG2 | Triglyceride Secretion | 3.0 | ACC1 | |

| HepG2 | Apolipoprotein B Secretion | 5.7 | ACC1 | |

| C2C12 | Fatty Acid Oxidation | 0.057* | ACC2 |

Data for C2C12 cells corresponds to the more metabolically stable analog, CP-640186, which has a similar IC₅₀ (~55 nM) to this compound. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Role in Metabolic Pathways

This compound's dual inhibition of ACC1 and ACC2 fundamentally alters cellular lipid metabolism. By reducing the production of malonyl-CoA, it impacts two key pathways.

-

Inhibition of Fatty Acid Synthesis: In lipogenic tissues, this compound inhibits ACC1, decreasing the cytosolic pool of malonyl-CoA. This starves the fatty acid synthase (FASN) enzyme of its substrate, thereby shutting down the synthesis of new fatty acids.

-

Stimulation of Fatty Acid Oxidation: In oxidative tissues, this compound inhibits ACC2, reducing the malonyl-CoA pool near the mitochondria. This relieves the inhibition of CPT1, allowing more fatty acids to be transported into the mitochondria for β-oxidation to produce energy.

Experimental Protocols

Accurate assessment of ACC inhibitors requires robust biochemical and cellular assays.

Protocol: Luminescence-Based ACC Inhibition Assay (ADP-Glo™)

This high-throughput method measures the amount of ADP produced, which is directly proportional to ACC activity.

Materials:

-

Purified recombinant human ACC1 or ACC2

-

ACC Assay Buffer

-

Substrates: ATP, Acetyl-CoA, Sodium Bicarbonate

-

Test Inhibitor (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reaction Preparation: Prepare a master mix containing ACC Assay Buffer, ACC enzyme, acetyl-CoA, and sodium bicarbonate.

-

Inhibitor Addition: Dispense the test inhibitor (this compound) at various concentrations into the wells. Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Initiate Reaction: Add the enzyme/substrate master mix to each well, followed by ATP to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction & ADP Detection: Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining unconsumed ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal.

-

Measurement: After a brief incubation, measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to ADP produced and thus to ACC activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cellular De Novo Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures the rate of new fatty acid synthesis in cultured cells by tracking the incorporation of a radiolabeled precursor.

Materials:

-

Cultured cells (e.g., HepG2 human hepatoma cells)

-

Cell culture medium

-

Test Inhibitor (this compound)

-

[¹⁴C]-Acetate (radiolabeled precursor)

-

Lipid extraction solvents (e.g., Hexane:Isopropanol)

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Plate cells (e.g., HepG2) and grow to desired confluency.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).

-

Radiolabeling: Add [¹⁴C]-Acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.

-

Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using an appropriate solvent mixture.

-

Quantification: Transfer an aliquot of the lipid extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalization: Normalize the radioactive counts to the total protein content of the cell lysate from a parallel well.

-

Data Analysis: Calculate the percentage of inhibition of de novo lipogenesis at each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value.

Conclusion

This compound is a potent, non-isoform-selective inhibitor of ACC1 and ACC2, with IC₅₀ values in the nanomolar range. Its unique kinetic profile as a reversible, ATP-uncompetitive inhibitor allows it to effectively modulate the activity of the ACC enzymes. By simultaneously inhibiting fatty acid synthesis in lipogenic cells and promoting fatty acid oxidation in oxidative tissues, this compound and its analogs represent valuable pharmacological tools for studying lipid metabolism and hold potential for the development of therapeutics targeting the metabolic syndrome. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of ACC inhibitors in both biochemical and cellular contexts.

References

An In-depth Technical Guide to the Reversible and ATP-Uncompetitive Inhibition of Acetyl-CoA Carboxylase by CP-610431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of CP-610431, a potent inhibitor of acetyl-CoA carboxylase (ACC). The document details its mechanism of action, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the associated metabolic pathways.

Core Concepts: Mechanism of Action of this compound

This compound is a reversible and ATP-uncompetitive inhibitor of both major isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1] This specific mode of inhibition dictates that this compound binds to the enzyme only after the substrate, ATP, has bound to the active site, forming an enzyme-substrate-inhibitor (ESI) complex. This mechanism is distinct from competitive inhibition, where the inhibitor vies for the same binding site as the substrate, and non-competitive inhibition, where the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding.

The ATP-uncompetitive nature of this compound's interaction with ACC has significant implications. As the concentration of the substrate (ATP) increases, the inhibition by an uncompetitive inhibitor also increases. This is because the formation of the enzyme-substrate complex is a prerequisite for the inhibitor to bind.

Furthermore, the inhibition by this compound is non-competitive with respect to the other substrates of ACC: bicarbonate and acetyl-CoA, as well as the allosteric activator, citrate.[1] This indicates that this compound does not interfere with the binding of these molecules to the enzyme.

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against ACC Isoforms

| Isoform | IC50 (nM) | Source |

| ACC1 | ~50 | [1] |

| ACC2 | ~50 | [1] |

Table 2: Cellular Activity of this compound in HepG2 Cells

| Cellular Process | EC50 (µM) | Source |

| Fatty Acid Synthesis | 1.6 | [1] |

| Triglyceride Synthesis | 1.8 | |

| Triglyceride Secretion | 3.0 | |

| Apolipoprotein B Secretion | 5.7 |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the characterization of this compound.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against ACC.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against purified ACC1 and ACC2.

Principle: The activity of ACC is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.

Materials:

-

Purified recombinant human ACC1 and ACC2

-

This compound

-

[¹⁴C]Sodium Bicarbonate

-

Acetyl-CoA

-

ATP

-

Tris-HCl buffer

-

MgCl₂

-

Citrate

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA) or Perchloric acid

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

-

Water bath or incubator

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents in appropriate buffers and store them under recommended conditions. Dilute this compound to various concentrations for the dose-response curve.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, citrate, BSA, and DTT.

-

Enzyme and Inhibitor Incubation: Add the purified ACC enzyme to the reaction mixture. Then, add varying concentrations of this compound or vehicle (DMSO) to the respective tubes. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding a mixture of ATP, acetyl-CoA, and [¹⁴C]Sodium Bicarbonate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding a strong acid like TCA or perchloric acid. This will precipitate the protein and stop the enzymatic activity.

-

Removal of Unincorporated Bicarbonate: Centrifuge the tubes to pellet the precipitated protein. The unreacted [¹⁴C]HCO₃⁻ is removed by drying the supernatant or by gentle bubbling with CO₂.

-

Quantification: Resuspend the pellet (containing the acid-stable malonyl-CoA) in a suitable buffer and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis of ATP-Uncompetitive Inhibition

This protocol outlines the methodology to confirm the ATP-uncompetitive inhibition mechanism of this compound.

Objective: To determine the kinetic parameters (Km and Vmax) of the ACC reaction in the presence and absence of this compound with varying ATP concentrations.

Principle: By measuring the initial reaction velocities at different substrate (ATP) concentrations and a fixed inhibitor concentration, a Lineweaver-Burk plot can be generated. For uncompetitive inhibition, this plot will show a series of parallel lines.

Materials:

-

Same materials as in the ACC Inhibition Assay.

Procedure:

-

Assay Setup: Set up a series of ACC inhibition assays as described above.

-

Varying Substrate Concentration: For each concentration of this compound (including a zero-inhibitor control), vary the concentration of ATP while keeping the concentrations of acetyl-CoA and bicarbonate constant and saturating.

-

Measurement of Initial Velocities: Measure the initial reaction rates for each combination of inhibitor and ATP concentration. Ensure that the measurements are taken during the linear phase of the reaction.

-

Data Analysis:

-

Plot the initial velocity (v) against the ATP concentration ([S]) for each inhibitor concentration.

-

Generate a Lineweaver-Burk plot by plotting 1/v against 1/[S].

-

For an ATP-uncompetitive inhibitor, the resulting plot will show a series of parallel lines, indicating that both Vmax and Km are decreased by the inhibitor.

-

The apparent Vmax (Vmax,app) and apparent Km (Km,app) can be calculated from the intercepts of the Lineweaver-Burk plot.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Caption: Mechanism of ATP-uncompetitive inhibition by this compound.

Caption: Inhibition of the fatty acid synthesis pathway by this compound.

Caption: General experimental workflow for ACC inhibition assays.

References

CP-610431: An In-depth Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. A key therapeutic target in the management of this syndrome is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. CP-610431 has emerged as a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2, demonstrating significant potential in preclinical research for metabolic syndrome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Role of Acetyl-CoA Carboxylase in Metabolic Syndrome

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the biosynthesis of fatty acids.[1][2] It exists in two main isoforms: ACC1, which is predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily located in oxidative tissues such as the heart and skeletal muscle.[3]

-

ACC1 is involved in the synthesis of fatty acids in the cytoplasm.

-

ACC2 produces malonyl-CoA at the mitochondrial membrane, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.

By inhibiting both isoforms, a non-selective ACC inhibitor can simultaneously decrease fatty acid synthesis and promote fatty acid oxidation. This dual action makes ACC a highly attractive therapeutic target for metabolic syndrome, as it has the potential to address multiple facets of the condition, including obesity, dyslipidemia, and insulin resistance.[3][4] Studies in ACC2 knockout mice and preclinical studies with non-selective ACC inhibitors have shown promise in treating metabolic syndrome.

This compound: A Potent Non-Selective ACC Inhibitor

This compound is a reversible and ATP-uncompetitive inhibitor of both ACC1 and ACC2. It is the active R-enantiomer of the racemate CP-497485.

Mechanism of Action

This compound exerts its effects by binding to the carboxyltransferase (CT) domain of ACC, thereby preventing the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This inhibition is non-competitive with respect to bicarbonate, acetyl-CoA, and citrate. The reduction in malonyl-CoA levels leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the related, more metabolically stable analog, CP-640186.

Table 1: In Vitro Inhibitory Activity of this compound and CP-640186

| Compound | Target | Species | IC50 (nM) | Reference |

| This compound | ACC1 | Rat | ~50 | |

| ACC2 | Rat | ~50 | ||

| ACC1 | Rat | 35.7 | ||

| ACC2 | Rat | 55 | ||

| Liver ACC | Mouse | 50 | ||

| Skeletal Muscle ACC | Mouse | 63 | ||

| Liver ACC | Cynomolgus Macaque | 70 | ||

| Skeletal Muscle ACC | Cynomolgus Macaque | 26 | ||

| CP-640186 | ACC1 | Rat | 53 | |

| ACC2 | Rat | 61 |

Table 2: In Vitro Cellular Activity of this compound and CP-640186

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| This compound | HepG2 | Fatty Acid Synthesis | 1.6 | |

| HepG2 | Triglyceride Synthesis | 1.8 | ||

| HepG2 | Triglyceride Secretion | 3.0 | ||

| HepG2 | Apolipoprotein B Secretion | 5.7 | ||

| CP-640186 | C2C12 | Fatty Acid Oxidation | 0.057 | |

| Rat Epitrochlearis Muscle | Fatty Acid Oxidation | 1.3 |

Table 3: In Vivo Efficacy of this compound and CP-640186

| Compound | Animal Model | Parameter | ED50 (mg/kg) | Reference |

| This compound | CD1 Mice | Fatty Acid Synthesis Inhibition | 22 | |

| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | ||

| CP-640186 | Rats | Hepatic Malonyl-CoA Reduction | 55 | |

| Rats | Soleus Muscle Malonyl-CoA Reduction | 6 | ||

| Rats | Quadriceps Muscle Malonyl-CoA Reduction | 15 | ||

| Rats | Cardiac Muscle Malonyl-CoA Reduction | 8 | ||

| Rats | Fatty Acid Synthesis Inhibition | 13 | ||

| CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | ||

| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | ||

| Rats | Whole Body Fatty Acid Oxidation Stimulation | ~30 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and other ACC inhibitors.

In Vitro Assays

This protocol describes a common method for measuring ACC activity and its inhibition.

Caption: Workflow for ACC Inhibition Assay.

Materials:

-

ACC enzyme (purified or from tissue lysate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

ATP

-

Sodium bicarbonate (NaHCO3)

-

Magnesium chloride (MgCl2)

-

NADPH

-

Malonyl-CoA reductase

-

Acetyl-CoA

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a microplate well containing assay buffer, ATP, NaHCO3, MgCl2, NADPH, and malonyl-CoA reductase.

-

Add the test inhibitor (this compound) at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture with the ACC enzyme for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding acetyl-CoA.

-

Immediately monitor the decrease in NADPH absorbance at 340 nm using a microplate reader. The rate of NADPH depletion is proportional to ACC activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Materials:

-

HepG2 cells

-

Culture medium (e.g., MEM) with fetal bovine serum (FBS)

-

This compound

-

[1-14C]acetic acid

-

Scintillation counter

Procedure:

-

Plate HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Add [1-14C]acetic acid to the culture medium and incubate for a further period (e.g., 2-4 hours).

-

Wash the cells with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids.

-

Measure the radioactivity incorporated into the lipid fraction using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Calculate the percentage inhibition of fatty acid synthesis and determine the EC50 value.

Materials:

-

C2C12 myotubes (differentiated from myoblasts)

-

Culture medium (e.g., DMEM)

-

This compound

-

[1-14C]palmitate complexed to BSA

-

Scintillation counter

Procedure:

-

Differentiate C2C12 myoblasts into myotubes in a multi-well plate.

-

Pre-incubate the myotubes with various concentrations of this compound or vehicle.

-

Add [1-14C]palmitate to the medium and incubate for a defined period (e.g., 1-2 hours).

-

Collect the cell culture medium.

-

Measure the amount of 14CO2 produced (trapped in a suitable reagent) or the amount of acid-soluble metabolites (representing incomplete oxidation products) in the medium using a scintillation counter.

-

Normalize the results to the total protein content.

-

Calculate the fold-stimulation of fatty acid oxidation compared to the vehicle control.

In Vivo Experiments

This model is commonly used to induce metabolic syndrome-like characteristics in animals.

Caption: Workflow for HFD-Induced Obesity Model.

Procedure:

-

Acclimatize male C57BL/6J mice or other suitable rodent strains for at least one week.

-

Feed the animals a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and other features of metabolic syndrome. A control group is fed a standard chow diet.

-

Monitor body weight and food intake regularly.

-

After the induction period, randomly assign the obese animals to treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

-

At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).

-

Collect blood samples for analysis of glucose, insulin, triglycerides, and other relevant biomarkers.

-

Euthanize the animals and collect tissues (liver, adipose tissue, muscle) for analysis of gene expression, protein levels, and metabolite concentrations (e.g., malonyl-CoA).

Procedure:

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Record the baseline blood glucose level (time 0) from a tail snip.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Procedure:

-

Rapidly excise and freeze-clamp the tissue of interest (e.g., liver, muscle) in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid).

-

Centrifuge the homogenate to precipitate proteins.

-

Analyze the supernatant for malonyl-CoA content using a sensitive method such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is a valuable research tool for investigating the role of ACC in metabolic syndrome. Its potent, non-selective inhibition of both ACC isoforms provides a means to modulate fatty acid metabolism comprehensively. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust preclinical studies to further explore the therapeutic potential of ACC inhibition in metabolic diseases. Future research may focus on the long-term efficacy and safety of ACC inhibitors and their potential in combination therapies for the multifaceted management of metabolic syndrome.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

CP-610431: An In-depth Technical Guide on its Inhibition of De Novo Lipogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

De novo lipogenesis (DNL), the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, is a critical process in cellular physiology and a key therapeutic target in a range of metabolic disorders. Central to this pathway is the enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. CP-610431 has been identified as a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its quantitative effects on DNL, supported by detailed experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a small molecule inhibitor that targets both major isoforms of Acetyl-CoA Carboxylase: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and plays a role in regulating fatty acid oxidation.[1] By inhibiting both isoforms, this compound effectively blocks the production of malonyl-CoA, thereby shutting down de novo fatty acid synthesis and promoting the oxidation of existing fatty acids.[1]

Mechanism of Action

This compound exhibits a reversible and uncompetitive mode of inhibition with respect to ATP, and a non-competitive mode with respect to bicarbonate, acetyl-CoA, and citrate.[1] This suggests that this compound does not bind to the active site of the enzyme in the same manner as its substrates, but rather interacts with the enzyme-substrate complex.

Quantitative Effects of this compound and its Analogs

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound and its more metabolically stable analog, CP-640186.

Table 1: In Vitro Potency of this compound [1][2]

| Parameter | Target/Cell Line | Value |

| IC₅₀ | ACC1 | ~50 nM |

| IC₅₀ | ACC2 | ~50 nM |

| EC₅₀ (Fatty Acid Synthesis) | HepG2 cells | 1.6 µM |

| EC₅₀ (Triglyceride Synthesis) | HepG2 cells | 1.8 µM |

| EC₅₀ (Triglyceride Secretion) | HepG2 cells | 3.0 µM |

| EC₅₀ (Apolipoprotein B Secretion) | HepG2 cells | 5.7 µM |

Table 2: In Vivo Efficacy of CP-640186 (a more stable analog of this compound)

| Parameter | Tissue/Animal Model | ED₅₀ |

| Malonyl-CoA Reduction | Rat Liver | 55 mg/kg |

| Malonyl-CoA Reduction | Rat Soleus Muscle | 6 mg/kg |

| Malonyl-CoA Reduction | Rat Quadriceps Muscle | 15 mg/kg |

| Malonyl-CoA Reduction | Rat Cardiac Muscle | 8 mg/kg |

| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg |

| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

De Novo Lipogenesis and ACC Regulation Pathway

This diagram illustrates the central role of ACC in the de novo lipogenesis pathway and highlights key regulatory inputs.

Caption: DNL pathway and points of regulation, including inhibition by this compound.

Experimental Workflow for Evaluating ACC Inhibitors

This diagram outlines a typical preclinical workflow for the evaluation of an ACC inhibitor like this compound.

Caption: Preclinical evaluation workflow for ACC inhibitors.

Detailed Experimental Protocols

The following are illustrative protocols for key experiments used to characterize the effects of this compound on de novo lipogenesis. These are representative methods and may require optimization for specific experimental conditions.

In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay (Radiometric)

Objective: To determine the IC₅₀ of this compound for ACC1 and ACC2.

Principle: This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.

Materials:

-

Purified recombinant human ACC1 and ACC2

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM Sodium Citrate)

-

Acetyl-CoA

-

ATP

-

[¹⁴C]Sodium Bicarbonate

-

Perchloric Acid (to stop the reaction)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ACC enzyme, acetyl-CoA, and ATP.

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding perchloric acid.

-

Vortex and incubate to remove unreacted [¹⁴C]O₂.

-

Transfer the reaction mixture to a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity incorporated into malonyl-CoA using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular De Novo Lipogenesis Assay in HepG2 Cells

Objective: To determine the EC₅₀ of this compound for the inhibition of fatty acid and triglyceride synthesis in a cellular context.

Principle: This assay measures the incorporation of [¹⁴C]acetate into newly synthesized fatty acids and triglycerides in cultured HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

This compound

-

[¹⁴C]Acetate

-

Lysis buffer

-

Solvents for lipid extraction (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Seed HepG2 cells in multi-well plates and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Add [¹⁴C]acetate to the medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into lipids.

-

Wash the cells with cold PBS to remove unincorporated [¹⁴C]acetate.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Separate the lipid classes (fatty acids, triglycerides) using TLC.

-

Quantify the amount of radioactivity in the fatty acid and triglyceride spots using a phosphorimager or by scraping the spots and using a scintillation counter.

-

Calculate the percentage of inhibition of fatty acid and triglyceride synthesis for each inhibitor concentration and determine the EC₅₀ values.

In Vivo Measurement of Malonyl-CoA Levels in Rat Tissues

Objective: To determine the ED₅₀ of a this compound analog (e.g., CP-640186) for the reduction of malonyl-CoA in various tissues.

Principle: Tissue samples are rapidly collected and processed to extract and quantify malonyl-CoA levels, typically using liquid chromatography-mass spectrometry (LC-MS) or a radioenzymatic assay.

Materials:

-

Sprague-Dawley rats

-

CP-640186

-

Anesthesia

-

Liquid nitrogen

-

Tissue homogenization equipment

-

Perchloric acid or other extraction solution

-

Internal standard (e.g., [¹³C₃]malonyl-CoA for LC-MS)

-

LC-MS system or reagents for radioenzymatic assay

Procedure:

-

Administer varying doses of CP-640186 to rats via an appropriate route (e.g., oral gavage).

-

At a specified time point after dosing, anesthetize the animals.

-

Rapidly excise the desired tissues (e.g., liver, soleus muscle, quadriceps muscle, heart) and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a cold extraction solution (e.g., perchloric acid) to precipitate proteins and extract metabolites.

-

Centrifuge the homogenate and collect the supernatant.

-

Neutralize the extract.

-

Quantify the malonyl-CoA concentration in the extract using a validated LC-MS method with an internal standard or a radioenzymatic assay.

-

Normalize the malonyl-CoA levels to the tissue weight.

-

Calculate the percentage of malonyl-CoA reduction for each dose and determine the ED₅₀ value.

Conclusion

This compound is a potent, isozyme-nonselective inhibitor of ACC1 and ACC2, demonstrating significant inhibition of de novo lipogenesis both in vitro and in vivo. Its ability to reduce fatty acid and triglyceride synthesis highlights the therapeutic potential of ACC inhibition for metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic disease and lipid metabolism. Further investigation into the long-term efficacy and safety of ACC inhibitors is warranted to fully elucidate their clinical utility.

References

- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Therapeutic Potential of CP-610431

Introduction

CP-610431 is a small molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the regulation of lipid metabolism.[1] As a key player in both the synthesis of fatty acids and the control of fatty acid oxidation, ACC has emerged as a significant therapeutic target for a range of metabolic diseases and, more recently, for oncology.[2][3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on cellular pathways, and summarizing the preclinical data that underscore its therapeutic potential. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound is characterized as a reversible, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase, meaning it targets both ACC1 and ACC2 isoforms with similar potency. ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, while ACC2 is primarily located in oxidative tissues such as skeletal muscle and the heart. The inhibitory action of this compound is ATP-uncompetitive and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate. This suggests that this compound does not bind to the active sites for these substrates, but rather interacts with the carboxyl transferase (CT) domain of the enzyme. By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, the first committed step in de novo lipogenesis (DNL).

Signaling Pathways and Metabolic Impact

The primary therapeutic effect of this compound is mediated through its modulation of malonyl-CoA levels. Malonyl-CoA is a crucial signaling molecule and a substrate for fatty acid synthesis. Its reduction has two major downstream consequences:

-

Inhibition of De Novo Lipogenesis (DNL): By decreasing the available pool of malonyl-CoA, this compound directly inhibits the synthesis of new fatty acids. This is particularly relevant in conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

-

Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, this compound disinhibits CPT1, leading to an increased rate of fatty acid oxidation.

This dual mechanism of inhibiting lipid synthesis while promoting lipid breakdown makes ACC inhibitors like this compound attractive candidates for treating metabolic syndrome.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Enzyme Inhibition

| Target | Species | IC₅₀ | Notes | Reference |

| ACC1 | Rat | ~35.7 nM | Isozyme-nonselective. | |

| ACC2 | Rat | ~55 nM | Isozyme-nonselective. | |

| ACC1/ACC2 | General | ~50 nM | Reversible and ATP-uncompetitive. |

Table 2: In Vitro Cellular Activity (HepG2 Cells)

| Effect Measured | EC₅₀ | Notes | Reference |

| Fatty Acid Synthesis Inhibition | 1.6 µM | - | |

| Triglyceride Synthesis Inhibition | 1.8 µM | - | |

| Triglyceride Secretion Inhibition | 3.0 µM | - | |

| Apolipoprotein B Secretion Inhibition | 5.7 µM | No effect on cholesterol synthesis. |

Table 3: In Vivo Efficacy (Mice)

| Model | Effect Measured | ED₅₀ / Effect | Dosing | Reference |

| CD1 Mice | Fatty Acid Synthesis Inhibition | ED₅₀ of 22 mg/kg | 1 hour post-dose | |

| ob/ob Mice | Fatty Acid Synthesis Inhibition | ED₅₀ of 4 mg/kg | 1 hour post-dose | |

| Fasting CD1 Mice | Hepatic Fatty Acid Synthesis Inhibition | 64±12% inhibition | 30 mg/kg | |

| Fasting CD1 Mice | Hepatic Fatty Acid Synthesis Inhibition | 77±4% inhibition | 100 mg/kg |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Protocol 1: ACC Enzyme Inhibition Assay

Objective: To determine the IC₅₀ of this compound against purified ACC1 and ACC2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human or rat ACC1 and ACC2 are used.

-

Assay Principle: The assay measures the incorporation of [¹⁴C]bicarbonate into acid-stable malonyl-CoA.

-

Procedure:

-

The reaction is initiated by adding the enzyme to a reaction mixture containing acetyl-CoA, ATP, MgCl₂, citrate, and [¹⁴C]bicarbonate.

-

Varying concentrations of this compound are pre-incubated with the enzyme before initiating the reaction.

-

The reaction is allowed to proceed for a set time at 37°C and is then stopped by the addition of acid (e.g., HCl).

-

The mixture is dried to remove unreacted [¹⁴C]bicarbonate.

-

The remaining radioactivity, corresponding to the [¹⁴C]malonyl-CoA formed, is quantified using a scintillation counter.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular De Novo Lipogenesis Assay (HepG2 Cells)

Objective: To measure the effect of this compound on fatty acid and triglyceride synthesis in a cellular context.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured to confluence in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.

-

Radiolabeling: A radiolabeled precursor, such as [¹⁴C]acetate, is added to the culture medium. This label is incorporated into newly synthesized fatty acids and triglycerides.

-

Incubation: Cells are incubated with the label for several hours to allow for incorporation.

-

Lipid Extraction:

-

Cells are washed and harvested.

-

Total lipids are extracted using a solvent system (e.g., hexane:isopropanol).

-

The lipid extract is dried and reconstituted in a suitable solvent.

-

-

Quantification: The amount of radioactivity incorporated into the total lipid fraction is measured by scintillation counting to determine the rate of DNL.

-

Data Analysis: The EC₅₀ is determined by plotting the inhibition of radiolabel incorporation against the drug concentration.

Protocol 3: In Vivo Fatty Acid Synthesis Inhibition (Mouse Model)

Objective: To assess the in vivo efficacy of this compound in reducing hepatic DNL.

Methodology:

-

Animal Model: CD1 mice or a disease model like ob/ob mice are used.

-

Dosing: Animals are administered this compound orally (p.o.) or via another appropriate route at various doses. A vehicle control group is included.

-

Tracer Administration: After a set time post-dose (e.g., 1 hour), a tracer such as ³H₂O is injected to measure the rate of fatty acid synthesis.

-

Tissue Collection: After a specific incorporation period, animals are euthanized, and tissues (primarily liver) are collected.

-

Lipid Extraction and Saponification: Lipids are extracted from the liver tissue. The fatty acid fraction is isolated via saponification.

-

Quantification: The amount of ³H incorporated into the fatty acid fraction is measured using scintillation counting.

-

Data Analysis: The rate of fatty acid synthesis is calculated based on the tracer incorporation. The ED₅₀ is determined by comparing the inhibition of DNL in treated groups to the vehicle control.

Therapeutic Potential and Challenges

Metabolic Diseases

The primary therapeutic indication for ACC inhibitors like this compound is metabolic disease. By simultaneously inhibiting hepatic DNL and stimulating fatty acid oxidation, this compound has the potential to reduce hepatic steatosis, a hallmark of NAFLD and NASH. Furthermore, by improving the overall lipid profile and potentially enhancing insulin sensitivity, it could be beneficial for treating the broader metabolic syndrome. However, clinical development of other ACC inhibitors has revealed a potential for on-target adverse effects, most notably an increase in plasma triglycerides. This hypertriglyceridemia is thought to result from complex metabolic reprogramming in the liver. This remains a significant challenge to overcome for systemic ACC inhibitors.

Oncology

There is growing evidence that many types of cancer cells exhibit altered metabolism, characterized by a high rate of de novo fatty acid synthesis to support rapid proliferation and membrane production. This dependency makes ACC1 a promising target for cancer therapy. Inhibition of ACC can lead to a depletion of necessary lipids, thereby slowing tumor growth. Preclinical studies with other ACC inhibitors have shown promise in shrinking tumors in animal models of lung and other cancers. Therefore, this compound could be investigated as a potential anti-cancer agent, either as a monotherapy or in combination with existing treatments.

This compound is a potent, isozyme-nonselective ACC inhibitor with a clear mechanism of action that favorably impacts lipid metabolism. Preclinical data robustly demonstrate its ability to inhibit fatty acid synthesis and related processes in both cellular and animal models. While its therapeutic potential in metabolic diseases like NASH and in oncology is significant, the clinical development of compounds in this class has highlighted challenges, such as managing plasma triglyceride levels. Future research may focus on liver-targeted delivery or combination therapies to maximize the therapeutic window and fully realize the potential of ACC inhibition.

References

- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]

- 4. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of CP-610431

An In-depth Technical Guide to the Discovery and Development of CP-610431

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, reversible, and isozyme-nonselective small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. Identified through high-throughput screening, this compound has been instrumental in elucidating the therapeutic potential of ACC inhibition for metabolic diseases. By targeting both ACC1 and ACC2 isoforms, this compound effectively suppresses de novo lipogenesis in lipogenic tissues and stimulates fatty acid oxidation in oxidative tissues. This guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological properties of this compound, supported by quantitative data, detailed experimental methodologies, and pathway diagrams.

Introduction

The rising prevalence of metabolic syndrome—a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension—has underscored the need for novel therapeutic strategies. A key pathological feature of these conditions is the dysregulation of lipid metabolism, characterized by increased fatty acid synthesis and impaired fatty acid oxidation.[1] Acetyl-CoA carboxylase (ACC) occupies a pivotal role in this process, catalyzing the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is the rate-limiting step in fatty acid biosynthesis.[2]

In mammals, two main isoforms of ACC exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane in oxidative tissues such as skeletal muscle and the heart.[3] Malonyl-CoA produced by ACC1 serves as the primary building block for new fatty acids. The malonyl-CoA generated by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation.[3]

Therefore, the dual inhibition of ACC1 and ACC2 presents an attractive therapeutic approach to simultaneously inhibit fatty acid synthesis and promote fatty acid oxidation. This compound was discovered as a potent, isozyme-nonselective inhibitor of ACC, offering a valuable tool to investigate the consequences of systemic ACC inhibition. An analog with enhanced metabolic stability, CP-640186, was subsequently developed based on this scaffold.

Mechanism of Action

This compound is a reversible inhibitor of both ACC1 and ACC2. Kinetic studies have revealed a unique inhibitory profile: it is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and the allosteric activator citrate. This pattern of inhibition suggests that this compound interacts with the carboxyl transferase (CT) domain of the enzyme, interfering with the second half-reaction where the carboxyl group is transferred from biotin to acetyl-CoA.

The diagram below illustrates the central role of ACC in lipid metabolism and the points of intervention by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below for clear comparison.

Table 1: In Vitro Enzyme Inhibition

| Target | Species | IC₅₀ (nM) | Reference(s) |

| ACC1 | Rat | 35.7 | |

| ACC2 | Rat | 55 | |

| Liver ACC | Rat | 36 | |

| Skeletal Muscle ACC | Rat | 55 | |

| Liver ACC | Mouse | 50 | |

| Skeletal Muscle ACC | Mouse | 63 | |

| Liver ACC | Cynomolgus Macaque | 70 | |

| Skeletal Muscle ACC | Cynomolgus Macaque | 26 | |

| ACC1 & ACC2 | General | ~50 |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | EC₅₀ (µM) | Reference(s) |

| HepG2 | Fatty Acid Synthesis | 1.6 | |

| HepG2 | Triglyceride Synthesis | 1.8 | |

| HepG2 | Triglyceride Secretion | 3.0 | |

| HepG2 | Apolipoprotein B Secretion | 5.7 | |

| Mouse Primary Hepatocytes | Fatty Acid Synthesis | 0.11 | |